molecular formula C12H9NO4 B14627404 7-Ethoxy-4-hydroxy-2-oxo-2H-1-benzopyran-3-carbonitrile CAS No. 58138-66-2

7-Ethoxy-4-hydroxy-2-oxo-2H-1-benzopyran-3-carbonitrile

Cat. No.: B14627404
CAS No.: 58138-66-2
M. Wt: 231.20 g/mol
InChI Key: UYZSGSYGYXAAMU-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carbonitrile, 7-ethoxy-4-hydroxy-2-oxo- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carbonitrile, 7-ethoxy-4-hydroxy-2-oxo- typically involves the reaction of salicylaldehyde with alkyl cyanoacetates. The reaction is carried out in the presence of a base such as ammonium acetate. The process involves the formation of an intermediate, which undergoes cyclization to form the desired benzopyran derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carbonitrile, 7-ethoxy-4-hydroxy-2-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

2H-1-Benzopyran-3-carbonitrile, 7-ethoxy-4-hydroxy-2-oxo- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carbonitrile, 7-ethoxy-4-hydroxy-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-3-carbonitrile, 7-ethoxy-4-hydroxy-2-oxo- is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

58138-66-2

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

7-ethoxy-4-hydroxy-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C12H9NO4/c1-2-16-7-3-4-8-10(5-7)17-12(15)9(6-13)11(8)14/h3-5,14H,2H2,1H3

InChI Key

UYZSGSYGYXAAMU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C#N)O

Origin of Product

United States

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